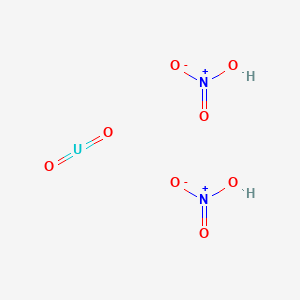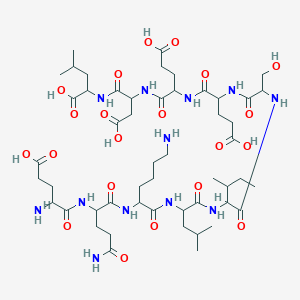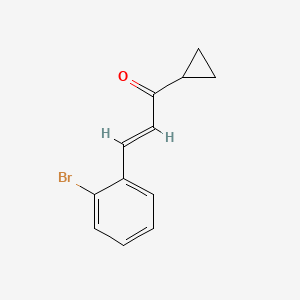![molecular formula C29H26N10O3S B12299595 5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)
5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-metil-4-oxo-3-fenil-2-[1-[[5-[6-(sulfamoilamino)-1H-indol-4-il]-7H-pirrolo[2,3-d]pirimidin-4-il]amino]etil]pirrolo[2,1-f][1,2,4]triazina es un complejo compuesto orgánico con una estructura única que incorpora múltiples anillos heterocíclicos. Este compuesto es de gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-metil-4-oxo-3-fenil-2-[1-[[5-[6-(sulfamoilamino)-1H-indol-4-il]-7H-pirrolo[2,3-d]pirimidin-4-il]amino]etil]pirrolo[2,1-f][1,2,4]triazina involucra múltiples pasos, incluyendo la formación de varios intermediarios. Los pasos clave típicamente incluyen:
Formación del núcleo de pirrolo[2,1-f][1,2,4]triazina: Esto se puede lograr a través de reacciones de ciclización que involucran precursores apropiados.
Introducción de los grupos fenilo y metilo: Estos grupos se introducen a través de reacciones de sustitución.
Adición de las unidades de indol y pirimidina: Este paso involucra reacciones de acoplamiento, a menudo facilitadas por catalizadores y condiciones de reacción específicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la selección de alto rendimiento de las condiciones de reacción y el desarrollo de métodos de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
5-metil-4-oxo-3-fenil-2-[1-[[5-[6-(sulfamoilamino)-1H-indol-4-il]-7H-pirrolo[2,3-d]pirimidin-4-il]amino]etil]pirrolo[2,1-f][1,2,4]triazina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbón, óxido de platino.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos del compuesto, mientras que la reducción podría conducir a la formación de derivados reducidos.
Aplicaciones Científicas De Investigación
5-metil-4-oxo-3-fenil-2-[1-[[5-[6-(sulfamoilamino)-1H-indol-4-il]-7H-pirrolo[2,3-d]pirimidin-4-il]amino]etil]pirrolo[2,1-f][1,2,4]triazina tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto se estudia por su potencial como agente terapéutico debido a su estructura compleja y potenciales actividades biológicas.
Investigación biológica: Se utiliza en estudios para comprender sus interacciones con objetivos biológicos, como enzimas y receptores.
Desarrollo farmacéutico: El compuesto se explora para su posible uso en el desarrollo de fármacos, particularmente por su capacidad de interactuar con objetivos moleculares específicos.
Mecanismo De Acción
El mecanismo de acción de 5-metil-4-oxo-3-fenil-2-[1-[[5-[6-(sulfamoilamino)-1H-indol-4-il]-7H-pirrolo[2,3-d]pirimidin-4-il]amino]etil]pirrolo[2,1-f][1,2,4]triazina involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o modulando su actividad, lo que puede conducir a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-oxo-3-fenil-2-[1-[[5-[6-(sulfamoilamino)-1H-indol-4-il]-7H-pirrolo[2,3-d]pirimidin-4-il]amino]etil]pirrolo[2,1-f][1,2,4]triazina
- Derivados de 5-metil-4-oxo-3-fenil-2-[1-[[5-[6-(sulfamoilamino)-1H-indol-4-il]-7H-pirrolo[2,3-d]pirimidin-4-il]amino]etil]pirrolo[2,1-f][1,2,4]triazina
Singularidad
La singularidad de 5-metil-4-oxo-3-fenil-2-[1-[[5-[6-(sulfamoilamino)-1H-indol-4-il]-7H-pirrolo[2,3-d]pirimidin-4-il]amino]etil]pirrolo[2,1-f][1,2,4]triazina radica en su estructura compleja, que incorpora múltiples anillos heterocíclicos y grupos funcionales. Esta complejidad permite una amplia gama de modificaciones químicas y potenciales actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C29H26N10O3S |
|---|---|
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C29H26N10O3S/c1-16-9-11-38-25(16)29(40)39(19-6-4-3-5-7-19)28(36-38)17(2)35-27-24-22(14-32-26(24)33-15-34-27)21-12-18(37-43(30,41)42)13-23-20(21)8-10-31-23/h3-15,17,31,37H,1-2H3,(H2,30,41,42)(H2,32,33,34,35) |
Clave InChI |
PGFZGJZTPSVQMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)

![3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)
![(3aS,3bS,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B12299569.png)




